2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, a thienyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The thienyl group is then introduced via a substitution reaction, followed by the attachment of the acetamide moiety through an amidation reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, thereby modulating cellular functions. For example, it may inhibit oxidative enzymes, reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Polychlorinated Biphenyls (PCBs): Organochlorine compounds with various industrial applications.
Uniqueness
2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and thienyl group make it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C17H18N4OS2 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[[4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H18N4OS2/c1-11-5-4-6-14(7-11)18-15(22)10-24-17-20-19-16(21(17)3)13-8-12(2)23-9-13/h4-9H,10H2,1-3H3,(H,18,22) |
InChI Key |
GYWYXHPFPVDMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CSC(=C3)C |
Origin of Product |
United States |
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